2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol
Description
2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol is a chemical compound that can be derived from the modification of furfuryl alcohol (FAL) and involves the protection of hydroxy groups. The compound is related to the field of organic chemistry and is of interest due to its potential applications in various chemical synthesis processes.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the acid-catalyzed conversion of furfuryl alcohol to ethyl levulinate (EL) in ethanol has been studied, which provides insights into the reaction pathways and potential intermediates that could be relevant for the synthesis of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol . Additionally, the tetrahydrofuranylation of alcohols has been achieved using a catalytic amount of 1-tert-butylperoxy-1,2-benziodoxol-3(1H)-one in the presence of carbon tetrachloride at 50 °C, which offers a method for protecting hydroxy groups as 2-tetrahydrofuranyl ethers . This method could potentially be applied to the synthesis of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol would include a tetrahydrofurfuryloxy group attached to an ethoxyethanol backbone. The structure elucidation of intermediates in related reactions has been performed using techniques such as 1D and 2D nuclear magnetic resonance (NMR) spectroscopy . These techniques could be employed to confirm the structure of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol and to investigate its conformational properties.
Chemical Reactions Analysis
The chemical reactions involving furfuryl alcohol and its derivatives have been analyzed, revealing that the production of ethyl levulinate from furfuryl alcohol in ethanol does not proceed via ethoxymethyl furan (EMF) as a major intermediate . This suggests that the reaction pathways for synthesizing related compounds, such as 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol, may also involve alternative intermediates and mechanisms. The protection of hydroxy groups using tetrahydrofuran as a protecting group is another reaction of interest, which could be relevant for the synthesis and modification of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol are not directly reported in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, boiling point, and reactivity of the compound could be predicted based on the behavior of furfuryl alcohol derivatives in various solvents and under different reaction conditions . The stability of the tetrahydrofuranyl protecting group under certain conditions is also of interest and could be relevant for understanding the properties of 2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol .
properties
IUPAC Name |
2-[2-(oxolan-2-ylmethoxy)ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c10-3-5-11-6-7-12-8-9-2-1-4-13-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTDXFVGTLWKLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967283 | |
Record name | 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52814-38-7 | |
Record name | Tetraglycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52814-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(2-((tetrahydro-2-furanyl)methoxy)ethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052814387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(tetrahydrofurfuryloxy)ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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